dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C21H27NO5 and a molecular weight of 373.4428 g/mol . This compound belongs to the class of dihydropyridines, which are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
The synthesis of dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction .
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in piperidine derivatives .
Scientific Research Applications
Dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a dihydropyridine derivative, it is investigated for its potential use as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, which can lead to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .
Comparison with Similar Compounds
Dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared to other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and use in treating hypertension.
The uniqueness of this compound lies in its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
dimethyl 4-(2-butoxyphenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-7-12-27-18-11-9-8-10-15(18)19-16(20(23)25-3)13-22(6-2)14-17(19)21(24)26-4/h8-11,13-14,19H,5-7,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMHORUIXJUSPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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